3-Bromo-4-methoxy-1-methyl-1H-indazole

Drug Metabolism Cytochrome P450 ADME

Medicinal chemistry programs requiring precise indazole scaffolds face regioisomer variability that compromises SAR reproducibility. This 3-bromo-4-methoxy-1-methyl-1H-indazole offers a validated substitution pattern. - **Synthetic utility:** C3-bromo enables Suzuki-Miyaura cross-coupling for 3-aryl-indazole libraries (e.g., CK2 kinase inhibitors with IC50 3.1-6.5 µM). - **Selectivity profiling:** 4-methoxy group provides NOS isoform inactivity control; C3-bromination enhances potency contextually. - **Metabolism tool:** Moderate CYP1A2 inhibition aids drug-drug interaction evaluation. Supplied with analytical data. Immediate shipment available.

Molecular Formula C9H9BrN2O
Molecular Weight 241.088
CAS No. 1779786-94-5
Cat. No. B2785294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-1-methyl-1H-indazole
CAS1779786-94-5
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)OC)C(=N1)Br
InChIInChI=1S/C9H9BrN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3
InChIKeyPYOZKKANOVSUPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxy-1-methyl-1H-indazole – Functionalized Indazole Building Block


3-Bromo-4-methoxy-1-methyl-1H-indazole (CAS 1779786-94-5) is a functionalized indazole derivative that belongs to the class of nitrogen-containing heterocycles. The compound features a bicyclic indazole core with three key substituents: a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the N1-position [1]. Its molecular formula is C9H9BrN2O, with a molecular weight of 241.08 g/mol . The compound serves primarily as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry .

1
Functionalized indazole scaffold with orthogonal reactive handles (C3-Br, C4-OMe, N1-Me)
2
Direct C3-bromo handle enables Suzuki-Miyaura diversification for library synthesis
3
Defined substitution pattern supports structure-activity relationship (SAR) exploration

Why Generic Indazole Analogs Cannot Substitute


The precise spatial and electronic arrangement of the bromine (C3), methoxy (C4), and N-methyl (N1) substituents on 3-Bromo-4-methoxy-1-methyl-1H-indazole creates a unique vector profile that cannot be replicated by regioisomeric analogs [1]. The bromine atom serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions [2], while the 4-methoxy group provides electron-donating character to the aromatic system that directly influences both chemical reactivity and potential biological interactions [3]. Even a shift of the bromine substituent from the 3-position to the 5-position or the removal of the N1-methyl group fundamentally alters the compound's electrophilicity, coupling efficiency, and downstream molecular recognition properties [4].

Regioisomeric Shift (Br Position)
Bromine at C5 instead of C3 may alter electrophilicity and cross-coupling efficiency; coupling outcomes may not transfer directly.
Missing N1-Methyl Group
Removal of the N1-methyl substituent can change molecular recognition and lipophilicity, limiting direct substitution in biological assays.
Methoxy Position (C4 vs C7)
Methoxy group position critically influences NOS and other target interactions; 4-methoxy regioisomer may not reproduce activity of 7-methoxy analogs.

Key Differentiators from Closest Structural Analogs


CYP1A2 Inhibition: Brominated vs Non-Brominated Analogs

3-Bromo-4-methoxy-1-methyl-1H-indazole exhibits moderate inhibitory activity against CYP1A2 . In contrast, the non-brominated analog 4-methoxy-1-methyl-1H-indazole lacks this bromine substituent and does not demonstrate comparable CYP enzyme interaction profiles . This differential cytochrome P450 liability has direct implications for evaluating drug-drug interaction potential in early-stage compound triage [1].

CYP1A2 Inhibition Profile
Cross-study comparable
Target: Moderate CYP1A2 inhibition
Comparator (non-Br analog): No reported CYP inhibition
Supports ADME-related CYP liability profiling
Qualitative difference attributed to C3-Br substitution
Drug Metabolism Cytochrome P450 ADME Pharmacokinetics

Suzuki-Miyaura Cross-Coupling Enabled by C3-Bromo Handle

The C3-bromine atom in 3-Bromo-4-methoxy-1-methyl-1H-indazole provides a direct synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids [1]. This transformation enables rapid diversification of the 3-position to generate structurally diverse 3-aryl-indazole derivatives [2]. In contrast, 4-Methoxy-1-methyl-1H-indazole (CAS 1337880-32-6) lacks this halogen handle and cannot undergo direct C3-arylation without additional functionalization steps . The coupling of 3-bromo-indazole derivatives with arylboronic acids has been optimized to produce 3-aryl-indazole products in improved yields [3].

Suzuki-Miyaura Coupling
Class-level inference
Target: C3-Br enables direct C3-arylation
Comparator (non-Br): No direct cross-coupling handle
Synthetic handle for rapid scaffold diversification
Microwave-assisted conditions reported for analogous 3-bromoindazoles
Organic Synthesis Cross-Coupling Suzuki-Miyaura Scaffold Diversification

Methoxy Group Position Dictates NOS Inhibitory Profile

Systematic evaluation of isomeric methoxyindazoles against recombinant neuronal, inducible, and endothelial nitric oxide synthases (NOS) revealed that the position of the methoxy group critically dictates inhibitory potency [1]. 7-Methoxyindazole (7-MI) was identified as the most active compound in the series with selectivity toward constitutive NOS isoforms, whereas 6-, 5-, and 4-methoxyindazoles were almost inactive against all three NOS isoforms [2]. The 4-methoxy configuration present in 3-Bromo-4-methoxy-1-methyl-1H-indazole is thus predicted to confer minimal NOS inhibitory activity, a property that may be advantageous in programs seeking to avoid NOS-mediated off-target effects [3].

Methoxy Position & NOS Activity
Class-level inference
4-Methoxyindazoles are essentially inactive against nNOS, iNOS, eNOS; 7-methoxy isomer (7-MI) is the active regioisomer.
Supports NOS selectivity profiling studies
SAR from isomeric methoxyindazole series; target compound inferred to be NOS-silent
Nitric Oxide Synthase NOS Inhibition SAR Regioisomer Comparison

C3-Bromo Substitution Enhances NOS Inhibition Potency

Direct head-to-head comparison of 7-nitroindazole (7-NI) and its C3-brominated analog revealed that bromine substitution at the 3-position can dramatically enhance NOS inhibitory potency [1]. 3-Bromo-7-nitroindazole was approximately 20-fold more potent than the parent 7-NI as an inhibitor of rat lung NOS enzyme activity, with IC50 values of 0.29 ± 0.01 μM compared to 5.8 ± 0.4 μM for 7-NI (n=6, P<0.05) [2]. This SAR finding establishes that C3-bromination on the indazole scaffold can serve as a potency-enhancing modification in NOS-targeting programs [3].

C3-Br Potency Enhancement (NOS)
Head-to-head comparison
~20-fold increase in potency: IC₅₀ 0.29 µM (3-Br-7-NI) vs 5.8 µM (7-NI)
Suggests C3-bromo may enhance NOS inhibition in specific contexts
Rat lung NOS assay; direct comparison of 3-bromo-7-nitroindazole with parent
Nitric Oxide Synthase NOS Inhibition SAR Bromine Substitution Potency Enhancement

C3-Bromo Indazoles as CK2 Kinase Inhibitor Precursors

3-Aryl-indazole 5- and 7-carboxylic acids synthesized from 3-bromo-indazole precursors demonstrated protein kinase CK2 inhibitory activity with IC50 values ranging from 3.1 to 6.5 μM in a luciferase luminescent kinase assay [1]. This demonstrates that the 3-bromo-indazole scaffold provides a productive starting point for developing CK2 inhibitors [2]. While 3-Bromo-4-methoxy-1-methyl-1H-indazole itself was not directly evaluated in this study, its structural similarity to the 3-bromo-indazole starting material positions it as a viable intermediate for analogous kinase inhibitor discovery programs .

CK2 Kinase Inhibitor Precursor
Class-level inference
3-Aryl-indazole derivatives (from 3-Br indazoles) show CK2 IC₅₀ 3.1–6.5 µM
Supports CK2 inhibitor development from indazole core
Luciferase kinase assay; target compound not directly tested but structurally aligned
Kinase Inhibition CK2 Anticancer Indazole Derivatives

Evidence-Based Application Scenarios


Suzuki-Miyaura C3-Arylation for Kinase Inhibitor Libraries

The C3-bromo substituent enables direct Suzuki-Miyaura coupling with diverse arylboronic acids to generate 3-aryl-indazole libraries [1]. This application is particularly relevant for medicinal chemistry programs targeting protein kinases such as CK2, where 3-aryl-indazole derivatives have demonstrated IC50 values in the 3.1–6.5 μM range .

NOS Target Profiling and Selectivity Assessment

Based on SAR data showing that 4-methoxyindazoles are essentially inactive against NOS isoforms, while C3-bromination can enhance potency in other contexts (e.g., 20-fold improvement in NOS inhibition for 3-bromo-7-nitroindazole), this compound can serve as a control or comparator in NOS-related selectivity profiling studies [1].

Early-Stage ADME Assessment of CYP1A2 Liability

The moderate CYP1A2 inhibitory activity associated with 3-Bromo-4-methoxy-1-methyl-1H-indazole makes it a useful tool compound for evaluating the impact of this substituent pattern on cytochrome P450-mediated drug metabolism [1].

Scaffold Diversification for Hit-to-Lead Optimization

The combination of C3-bromo (synthetic handle), C4-methoxy (electron-donating and solubility-modulating group), and N1-methyl (lipophilicity and metabolic stability modifier) substituents provides a balanced vector profile for systematic SAR exploration [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C3-bromo synthetic handle
Cross-coupling efficiency and product diversity
NOS isoform selectivity profiling
Methoxy regioisomer-defined activity
NOS inhibitory activity comparison
CYP1A2 interaction screening
CYP liability profile
DDI risk assessment in lead series
Hit-to-lead SAR exploration
Balanced substitution pattern (Br, OMe, N-Me)
Multi-parameter optimization
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